Cas no 2764729-25-9 (5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine)

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine is a specialized organic compound with distinct chemical properties. It offers high purity and stability, making it ideal for use in research and development applications. The unique substitution pattern provides exceptional reactivity, enabling versatile synthetic transformations. This compound is suitable for the synthesis of biologically active molecules and pharmaceuticals, where its structural features are advantageous for targeted interactions.
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine structure
2764729-25-9 structure
商品名:5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine
CAS番号:2764729-25-9
MF:C10H6BrF3N2OS
メガワット:339.131650447845
CID:6795479
PubChem ID:164894155

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 2764729-25-9
    • 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine
    • MFCD34760672
    • インチ: 1S/C10H6BrF3N2OS/c11-5-2-1-3-6(17-10(12,13)14)8(5)7-4-16-9(15)18-7/h1-4H,(H2,15,16)
    • InChIKey: UOYZHXGKKUOLQR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1C1=CN=C(N)S1)OC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 337.93363g/mol
  • どういたいしつりょう: 337.93363g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR022MEU-250mg
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine
2764729-25-9 95%
250mg
$1168.00 2025-02-13
abcr
AB609178-1g
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine; .
2764729-25-9
1g
€1780.00 2024-07-24
abcr
AB609178-500mg
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine; .
2764729-25-9
500mg
€1287.50 2024-07-24
abcr
AB609178-250mg
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine; .
2764729-25-9
250mg
€916.60 2024-07-24
Aaron
AR022MEU-100mg
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine
2764729-25-9 95%
100mg
$903.00 2025-02-13

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine 関連文献

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amineに関する追加情報

Introduction to 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine (CAS No. 2764729-25-9)

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2764729-25-9, belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a bromo substituent at the 2-position and a trifluoromethoxy group at the 6-position of the phenyl ring, contribute to its unique chemical properties and biological interactions. These modifications enhance its suitability for further exploration in drug discovery and development.

The significance of 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine lies in its potential applications in addressing various therapeutic challenges. Thiazole derivatives have long been recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogenated aromatic rings, such as the bromo and trifluoromethoxy groups, further modulates the pharmacokinetic and pharmacodynamic profiles of the compound. This allows for fine-tuning of its biological activity, making it a valuable candidate for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine with biological targets with high precision. These studies suggest that the compound may exhibit inhibitory effects on key enzymes and receptors involved in cancer progression and inflammation. For instance, preliminary computational studies indicate that this molecule could interact with tyrosine kinases and other signaling proteins, potentially disrupting aberrant signaling pathways that contribute to disease development.

In parallel, experimental investigations have begun to unravel the mechanistic aspects of 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine's biological activity. In vitro assays have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting proliferation. The bromo and trifluoromethoxy substituents play a crucial role in these effects by enhancing binding affinity to target proteins. Additionally, the thiazole core contributes to the compound's stability and bioavailability, which are essential factors for its potential clinical application.

The synthesis of 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromo substituent at the 2-position is achieved through bromination reactions, while the trifluoromethoxy group is incorporated via nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's complexity but also underscore its synthetic feasibility for large-scale production.

One of the most compelling aspects of 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine is its potential as a scaffold for drug design. By modifying additional functional groups or appending different side chains, researchers can generate a library of derivatives with tailored biological activities. This approach has been successfully employed in other thiazole-based drugs, such as thiabendazole and thiamet G, which have shown efficacy in treating parasitic infections and neurological disorders.

The pharmacokinetic properties of 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine are also under investigation to ensure optimal drug delivery and efficacy. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of halogenated aromatic rings influences its solubility and metabolic stability, which are critical factors for determining its bioavailability and half-life in vivo.

Future research directions include exploring the compound's potential in combination therapies with existing drugs. The synergistic effects of combining multiple agents can lead to improved therapeutic outcomes by targeting different aspects of disease pathogenesis. Additionally, investigating the compound's interactions with nucleic acids could open new avenues for developing antiviral or anticancer agents based on thiazole chemistry.

The growing interest in 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine underscores the importance of heterocyclic compounds in modern drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this one will play a pivotal role in developing next-generation therapeutics that address unmet medical needs.

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